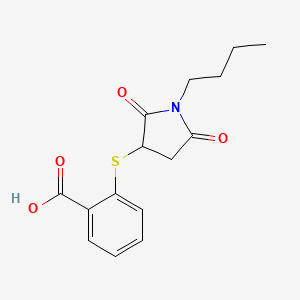

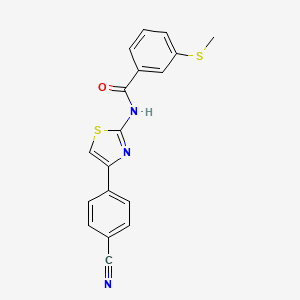

4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a chemical compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclic compounds that have been found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, thiazole derivatives have been studied for their antimicrobial and anticancer activities . The antimicrobial activity results revealed that certain compounds have promising antimicrobial activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and lower toxicity. In material science, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.

Mécanisme D'action

The mechanism of action of 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for cell growth and survival. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical and physiological effects:

This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for the detection of metal ions. In vivo studies have shown that this compound has low toxicity and can be administered orally or intravenously without causing significant adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide in lab experiments include its high purity, low toxicity, and diverse biological activities. This compound can be synthesized in large quantities, making it suitable for high-throughput screening and drug discovery. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.

Orientations Futures

There are several future directions for the study of 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, including:

1. Investigation of the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds for specific applications.

2. Development of new drug delivery systems for this compound to improve its bioavailability and target specific tissues or organs.

3. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize dosing regimens and minimize toxicity.

4. Exploration of the potential applications of this compound in other fields, such as material science and environmental science.

In conclusion, this compound is a promising compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Méthodes De Synthèse

The synthesis of 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves a multistep process that includes the reaction of 4-(thiophen-2-yl)thiazol-2-amine with benzaldehyde, followed by condensation with benzoyl chloride. The final product is obtained through recrystallization in ethanol. This synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Propriétés

IUPAC Name |

4-benzyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS2/c24-20(23-21-22-18(14-26-21)19-7-4-12-25-19)17-10-8-16(9-11-17)13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIZNFRLEACJKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2784541.png)

![2-(4-isopropylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2784543.png)

![6-(4-((2-Chlorobenzyl)sulfonyl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2784545.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2784552.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2784558.png)